N,N-Diethylbenzamide
Overview
Description
N,N-Diethylbenzamide is a member of benzamides . It is used as an insect repellent . Its molecular formula is C11H15NO and it has a molecular weight of 177.24 .
Synthesis Analysis
N,N-Diethylbenzamide can be synthesized through oxidative couplings . A study showed that it can be synthesized in a very effective manner using copper-based metal-organic frameworks . The process achieved excellent performance with more than 99% conversion and a 95% yield of the pure isolated product .
Molecular Structure Analysis
The molecular structure of N,N-Diethylbenzamide is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
N,N-Diethylbenzamide has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It has also been used in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) .
Physical And Chemical Properties Analysis
N,N-Diethylbenzamide has a melting point of 38-40°C and a boiling point of 146-150°C . It has a density of 1.0290 and a refractive index of 1.5240 to 1.5280 . It is slightly soluble in chloroform and ethyl acetate .
Scientific Research Applications
Insect Repellent
- Application Summary : DEET is the oldest, most effective, and most common active ingredient in commercial insect repellents . It provides protection against mosquitoes, flies, ticks, fleas, chiggers, leeches, and many other biting insects .
- Methods of Application : DEET is a slightly yellow oil intended to be applied to the skin or to clothing .
- Results or Outcomes : DEET is effective against a variety of invertebrates, including ticks, flies, mosquitos, and some parasitic worms . A 2018 systematic review found no consistent performance difference between DEET and icaridin in field studies and concluded that they are equally preferred mosquito repellents .
Metal–Organic Frameworks (MOFs) Synthesis Solvent
- Application Summary : DEET acts as a metal–organic framework synthesis solvent with phase-directing capabilities . MOFs are generally synthesized in toxic formamide solvents. Greener solvents would lower production barriers and facilitate applications such as drug delivery .
- Methods of Application : DEET is used as a synthesis solvent for MOFs . The choice of solvent is an important parameter for MOF synthesis, as two otherwise identical synthetic procedures, differentiated by synthesis solvent only, can yield unique materials with correspondingly disparate properties .
- Results or Outcomes : DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This system achieved extended release by virtue of its higher DEET capacity, and showed quicker evaporation rates relative to the unmodified fabrics .
Safety And Hazards
N,N-Diethylbenzamide is moderately toxic by ingestion and skin contact . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
N,N-Diethylbenzamide has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide . This could be a potential area for future research. Additionally, the development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation .
properties
IUPAC Name |
N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGEXDJAQASHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051784 | |
Record name | N,N-Diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylbenzamide | |
CAS RN |
1696-17-9 | |
Record name | N,N-Diethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1696-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebemide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIETHYLBENZAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y74433ZXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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